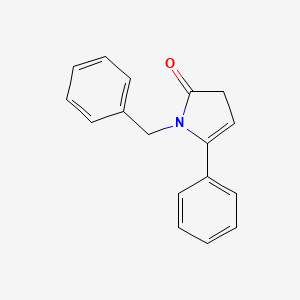
3-Hexadecen-2-one, 16-phenyl-, (3E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexadecen-2-one, 16-phenyl-, (3E)- is an organic compound with the molecular formula C22H34O. It is a member of the class of compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain and a phenyl group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecen-2-one, 16-phenyl-, (3E)- typically involves the reaction of a long-chain alkene with a phenyl-substituted ketone under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a phenyl-substituted aldehyde to form the desired ketone. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Hexadecen-2-one, 16-phenyl-, (3E)- may involve catalytic hydrogenation of a precursor compound, followed by selective oxidation to form the ketone. This process can be scaled up to produce large quantities of the compound, which is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexadecen-2-one, 16-phenyl-, (3E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hexadecen-2-one, 16-phenyl-, (3E)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying ketone reactivity and mechanisms.
Biology: The compound can be used in studies of lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Hexadecen-2-one, 16-phenyl-, (3E)- exerts its effects involves interactions with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. Pathways involved may include lipid metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexadecen-2-one: Lacks the phenyl group, making it less hydrophobic.
16-Phenylhexadecanoic acid: Contains a carboxylic acid group instead of a ketone.
3-Hexadecen-2-ol, 16-phenyl-: The ketone group is reduced to an alcohol.
Uniqueness
3-Hexadecen-2-one, 16-phenyl-, (3E)- is unique due to its combination of a long hydrocarbon chain and a phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in studies of hydrophobic interactions and membrane dynamics.
Eigenschaften
CAS-Nummer |
828263-24-7 |
|---|---|
Molekularformel |
C22H34O |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
16-phenylhexadec-3-en-2-one |
InChI |
InChI=1S/C22H34O/c1-21(23)17-13-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-12-16-20-22/h12-13,15-17,19-20H,2-11,14,18H2,1H3 |
InChI-Schlüssel |
MRIJVCUMMLLFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=CCCCCCCCCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


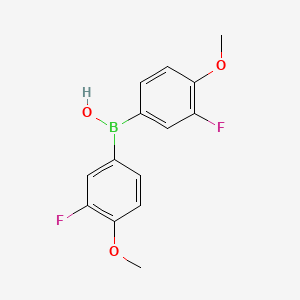

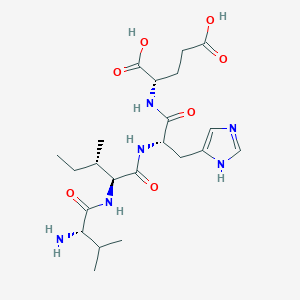
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)

![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
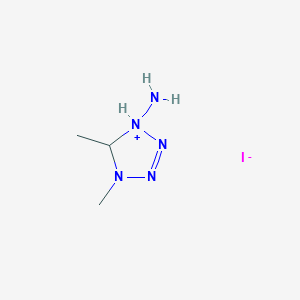
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
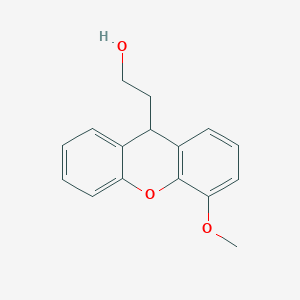
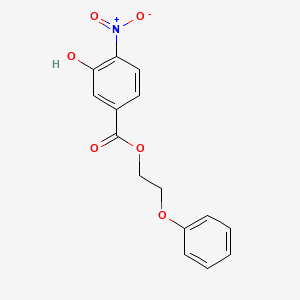
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
